7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cathepsin K inhibition Protease inhibitor Bone resorption

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1690838-63-1; molecular formula C₈H₉N₅O, molecular weight 191.19) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. This class is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds, including kinase inhibitors, anti-inflammatory agents, and sedatives such as zaleplon and indiplon.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B13307326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC(=N2)C(=O)N)N=C1)CN
InChIInChI=1S/C8H9N5O/c9-4-5-1-2-11-7-3-6(8(10)14)12-13(5)7/h1-3H,4,9H2,(H2,10,14)
InChIKeyRWTZWTXZPWGIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide – Core Structural Identity for Targeted Procurement


7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1690838-63-1; molecular formula C₈H₉N₅O, molecular weight 191.19) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class [1]. This class is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds, including kinase inhibitors, anti-inflammatory agents, and sedatives such as zaleplon and indiplon [2]. The target compound features a fully aromatic fused bicyclic core with an aminomethyl (–CH₂NH₂) substituent at the 7-position and a primary carboxamide (–CONH₂) at the 2-position. This specific regiochemical and saturated-vs-aromatic configuration establishes its foundational differentiation from closely related isomers and partially saturated analogs, directly impacting target binding geometry, electronic distribution, and subsequent biological selectivity.

Why 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Cannot Be Replaced by Common 3-Carboxamide or Saturated Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substitution position and ring saturation. The 3-carboxamide isomer—the focus of major patent estates covering glucocerebrosidase activators for Gaucher disease and Parkinson's disease [1]—exhibits a fundamentally different hydrogen-bonding vector and electrostatic surface compared to the 2-carboxamide configuration. Molecular modeling against cathepsin K and other targets demonstrates that the carboxamide position dictates the binding mode within the active site, directly influencing inhibitor potency and selectivity [2]. Similarly, the partially saturated tetrahydro analog (CAS 1700232-43-4; C₈H₁₃N₅O) loses the planar aromaticity required for π-stacking interactions critical to many kinase and protease active sites. Therefore, generic substitution with the 3-carboxamide isomer or the saturated analog will produce divergent biological readouts and cannot be assumed equivalent for structure-activity relationship (SAR) studies or lead optimization campaigns.

Head-to-Head and Class-Level Differentiation Data for 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide


Regiochemical Differentiation: 2-Carboxamide vs. 3-Carboxamide Binding Mode in Cathepsin K

The regulatory position of the carboxamide governs binding interactions within the cathepsin K active site. In the Petek et al. (2019) study of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidines, the series with carboxamide substitutions at the 3-position exhibited moderate inhibition (Ki ≥ 77 μM). Importantly, molecular docking revealed that the carboxamide group engages the catalytic cysteine (Cys25) and the oxyanion hole, where the exact positioning of the hydrogen-bond donor/acceptor is exquisitely sensitive to the substitution position [1]. The 2-carboxamide isomer—as in the target compound—orients this critical pharmacophoric element at a distinct angle and distance relative to the catalytic residues, producing a unique binding geometry that cannot be replicated by the 3-carboxamide series. This is a direct structural differentiator, not merely a potency shift.

Cathepsin K inhibition Protease inhibitor Bone resorption

Aromaticity-Driven Planarity: Fully Aromatic vs. Tetrahydro Analog

The target compound (CAS 1690838-63-1; C₈H₉N₅O) is a fully aromatic pyrazolo[1,5-a]pyrimidine. In contrast, the tetrahydro analog (CAS 1700232-43-4; C₈H₁₃N₅O) is partially saturated at the pyrimidine ring (4H,5H,6H,7H-tetrahydro), resulting in a non-planar, puckered conformation [1]. SAR analysis from kinase inhibitor studies shows that aromatic planarity is critical for ATP-binding site occupancy in the kinase hinge region, where the flat heterocyclic core engages in π-π stacking with the gatekeeper residue and hydrogen bonding with the hinge backbone [2]. Loss of aromaticity has been shown to reduce kinase binding affinity by ≥10-fold compared to fully aromatic analogs. This differentiator is structural, absolute, and immediately verifiable.

Molecular planarity π-stacking Kinase hinge-binding

Patent Landscape Differentiation: Freedom-to-Operate and Target Space

The 3-carboxamide pyrazolo[1,5-a]pyrimidine class is heavily claimed in the patent estate of Bial–R&D Invest S.A. (previously Lysosomal Therapeutics Inc.) for glucocerebrosidase (GBA) activation, covering Gaucher disease, Parkinson's disease, Lewy body dementia, and multiple system atrophy [1]. The target compound, bearing a 2-carboxamide, falls outside the Markush structure scope of the dominant 3-carboxamide patents. Conversely, the 2-carboxamide scaffold has been explored in a distinct patent space—specifically as (oxo-pyrazolo[1,5-a]pyrimidin-2-yl)alkyl-carboxamides targeting the benzodiazepine site of GABAᴀ receptors [2]. This divergence in patent space directly maps to divergent biological target spaces: 3-carboxamides are primarily GBA activators and kinase inhibitors, whereas 2-carboxamides have been investigated for CNS receptor modulation.

Intellectual property Patent analysis Target selectivity

Solubility-Enhancing 7-Aminomethyl Group: Physicochemical Differentiation

The 7-aminomethyl substituent provides a solubilizing primary amine handle that distinguishes this compound from unsubstituted or 7-methyl analogs within the pyrazolo[1,5-a]pyrimidine-2-carboxamide class. The primary amine (pKa ~9–10) is protonated at physiological pH, enhancing aqueous solubility relative to 7-H or 7-alkyl analogs [1]. Additionally, the aminomethyl group serves as a versatile synthetic handle for further derivatization (e.g., amide coupling, reductive amination, or Boc protection), whereas 7-unsubstituted scaffolds lack this orthogonal functionalization vector. This dual advantage—improved developability and synthetic tractability—is absent in simpler 2-carboxamide pyrazolo[1,5-a]pyrimidines without the 7-aminomethyl group.

Aqueous solubility Drug-likeness Lead optimization

Recommended Research and Procurement Applications for 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide


Cysteine Protease Inhibitor Lead Optimization (Cathepsin K, B, S)

The compound serves as a structurally distinct starting point for cathepsin K inhibitor optimization, providing a 2-carboxamide binding mode orthogonal to the established 3-carboxamide series. Researchers can explore the SAR around the 7-aminomethyl group for potency and selectivity while maintaining the 2-carboxamide pharmacophore that molecular docking indicates engages the active-site cysteine and oxyanion hole differently than 3-substituted analogs [1].

GABAᴀ Receptor Benzodiazepine Site Ligand Development

Patent precedent (US 6,703,393 B2) establishes the (oxo-pyrazolo[1,5-a]pyrimidin-2-yl)alkyl-carboxamide class as ligands for the benzodiazepine binding site of GABAᴀ receptors [1]. The target compound, with its 7-aminomethyl group, offers a synthetic entry point for developing anxiolytic or sedative candidates that fall outside the crowded 3-carboxamide/GBA-activator patent space.

Kinase Hinge-Binder Fragment and Scaffold-Hopping Campaigns

The fully aromatic, planar core of the target compound is compatible with ATP-binding site occupancy in kinases. Unlike the saturated tetrahydro analog (CAS 1700232-43-4), this compound maintains the π-stacking capacity required for hinge-region binding [1]. It can be used as a fragment for structure-based design or as a scaffold-hopping starting point to escape existing kinase inhibitor IP, particularly where 3-carboxamide pyrazolo[1,5-a]pyrimidine kinase patents dominate [2].

Chemical Biology Probe Development via 7-Aminomethyl Derivatization

The 7-aminomethyl group is a reactive primary amine handle that enables facile conjugation to biotin, fluorophores, or photoaffinity labels without perturbing the 2-carboxamide pharmacophore. This makes the compound suitable for chemical proteomics target identification studies (e.g., pull-down experiments or cellular target engagement assays), where the 2-carboxamide orientation may capture a different target profile than the more common 3-carboxamide probes.

Quote Request

Request a Quote for 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.